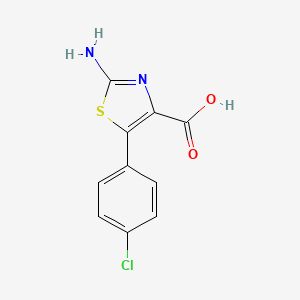

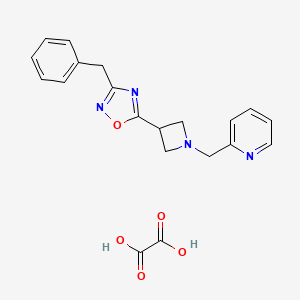

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid (ACTA) is an organic compound belonging to the thiazole family. It is a white crystalline solid that is soluble in water, alcohols, and other organic solvents. ACTA has a wide range of applications in the chemical and pharmaceutical industries, including the synthesis of various drugs, the production of dyes, and the manufacture of other organic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Design

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is notable in the field of chemical synthesis and structural design. It serves as a building block in the creation of heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. The synthesis of such compounds involves cross-Claisen condensations and offers a versatile chemical route for introducing a wide variety of lateral chains, either on the γ-carbon atom or on the thiazole core of the γ-amino acids (Mathieu et al., 2015). Additionally, 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their biological activities, particularly in antifungal and antiviral contexts, demonstrating good efficacy in both domains (Fengyun et al., 2015).

Biological Activities and Applications

A significant area of research involving 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is in its antibacterial and antifungal applications. New derivatives of this compound have been synthesized and tested for their effectiveness against various bacteria and fungi. The synthesized compounds have demonstrated promising results, indicating their potential in combating microbial infections (Al Dulaimy et al., 2017).

Material Science and Corrosion Inhibition

In the field of material science, 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid and its derivatives have been explored for their corrosion inhibition properties. Research involving quantum chemical parameters and molecular dynamics simulations suggests these compounds effectively inhibit the corrosion of metals like iron. Theoretical data align well with experimental results, highlighting the potential of these derivatives in industrial applications related to corrosion protection (Kaya et al., 2016).

Propiedades

IUPAC Name |

2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-3-1-5(2-4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUPUSJWNYAWCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(S2)N)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2567621.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2567627.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2567630.png)

![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567631.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2567633.png)

![2-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2567634.png)

![Ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2567638.png)

![2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide](/img/structure/B2567641.png)